cis-4-Hydroxy-lomustine-d10

Stable isotope dilution LC-MS/MS Internal standard selection Isotopic overlap avoidance

Quantifying the cis-4-hydroxylomustine metabolite without interference from the predominant trans-isomer or endogenous isotopologues presents a persistent challenge in ANDA bioequivalence and DMF impurity profiling studies. cis-4-Hydroxy-lomustine-d10 resolves this with: • +10 Da mass shift on the cyclohexyl ring, eliminating isotopic cross-talk with the unlabeled analyte's ³⁷Cl/¹³C isotopologue envelope • Non-exchangeable ring deuteration preserving isotopic integrity throughout extraction and ICH stress-testing conditions • Metabolite-matched internal standard compensating for the documented 90% extraction efficiency of cis-4-hydroxylomustine versus 73% for the parent drug. Supplied with full characterization data compliant with regulatory guidelines for immediate deployment in validated LC-MS/MS methods.

Molecular Formula C₉H₇D₉ClN₃O₃
Molecular Weight 258.75
Cat. No. B1153952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hydroxy-lomustine-d10
Synonyms1-(2-Chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitrosourea-d10;  N-(2-Chloroethyl)-N’-(cis-4-hydroxycyclohexyl)-N-nitrosourea-d10;  NSC 239724-d10;  cis-4-Hydroxy CCNU-d10
Molecular FormulaC₉H₇D₉ClN₃O₃
Molecular Weight258.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Hydroxy-lomustine-d10 Reference Standard


cis-4-Hydroxy-lomustine-d10 is a stable isotope-labeled analog of cis-4-hydroxylomustine, the monohydroxylated active metabolite of the chloroethylnitrosourea chemotherapeutic agent lomustine (CCNU). Chemically designated as 1-(2-Chloroethyl)-3-((1s,4s)-4-hydroxycyclohexyl-1,2,2,3,3,4,5,5,6,6-d10)-1-nitrosourea, the compound bears ten deuterium atoms on the cyclohexyl ring, yielding a molecular mass of 259.8 Da (C₉H₆D₁₀ClN₃O₃) and a mass shift of approximately +10 Da relative to the unlabeled species [1]. The unlabeled cis-4-hydroxylomustine (CAS 52049-26-0, MW 249.7) represents approximately 40% of the circulating monohydroxylated metabolite pool in humans following oral lomustine administration, with the trans-isomer comprising the remaining ~60% [2]. The deuterated cis-standard is therefore an essential analytical tool for the specific and interference-free quantification of this clinically significant yet minor metabolite in pharmacokinetic, metabolic, and impurity-profiling studies.

Product Identity

Stable isotope-labeled internal standard (SIL-IS); d10-labeled cis-4-hydroxylomustine

Workflow Fit

LC-MS/MS stable-isotope-dilution quantification; cis-isomer-specific bioanalytical method

Selection Context

Metabolite-matched ISTD for cis-4-hydroxy CCNU; supports isomer-resolved PK research

Why cis-4-Hydroxy-lomustine-d10 Is Irreplaceable


Substituting cis-4-hydroxy-lomustine-d10 with its unlabeled counterpart eliminates the mass-spectrometric distinguishability required for stable-isotope-dilution LC-MS/MS quantification, as the internal standard must be resolved from the endogenous analyte by a minimum mass difference [1]. Using the trans-4-hydroxy isomer—which predominates in vivo at a trans:cis ratio of approximately 6:4—fails when chromatographic resolution of the geometric isomers is incomplete, introducing systematic bias in cis-specific quantification [2]. Selecting a d4-labeled analog (MW 253.72, +4 Da shift) instead of the d10 compound (+10 Da shift) reduces the mass differential by approximately 60%, increasing the risk that the internal standard's monoisotopic peak overlaps with the natural-abundance ³⁷Cl or ¹³C isotopologue envelope of the unlabeled analyte [3]. Furthermore, deuterium atoms positioned on the cyclohexyl ring (d10) are less susceptible to protium-deuterium back-exchange during sample preparation than labels placed on the chloroethyl moiety, preserving isotopic integrity throughout extraction [3].

d10 vs d4 +9–10 Da mass shift; robust margin above isotopic cross-talk threshold +4 Da shift may overlap with ³⁷Cl isotopologue envelope of chlorinated analyte
cis-d10 vs unlabeled MS-distinguishable SIL-IS; enables specific cis-metabolite channel quantification No mass-spectrometric distinguishability; cannot serve as ISTD for isotope-dilution LC-MS/MS
cis vs trans ISTD cis-specific quantification; resolves geometric isomer exposure independently Trans-isomer standard may misattribute cis-specific exposure when chromatographic resolution is incomplete

Quantitative Differentiation Evidence


Mass Shift Advantage for Internal Standard Selection

cis-4-Hydroxy-lomustine-d10 (MW 259.8 Da [1]; or 258.75 Da per alternative formulation C₉H₇D₉ClN₃O₃ ) provides a nominal mass shift of +9 to +10 Da versus the unlabeled cis-4-hydroxylomustine (MW 249.69 Da ). In contrast, the commercially available cis-4'-Hydroxy CCNU Lomustine-d4 (MW 253.72 Da, C₉H₁₂D₄ClN₃O₃ ) offers only a +4 Da shift. The d10 compound therefore delivers approximately 2.3- to 2.5-fold greater mass separation from the unlabeled analyte. This larger mass differential substantially reduces the likelihood that the internal standard signal will overlap with the [M+2] or [M+3] natural-abundance isotopologue peaks of the unlabeled analyte—an effect that is particularly relevant for chlorine-containing compounds, where the ³⁷Cl isotopologue contributes approximately 32% relative abundance at [M+2] [2].

Mass Shift Advantage
Cross-study comparable
d10: +9–10 Da vs unlabeled
d4 comparator: +4 Da (2.3–2.5× smaller shift)
d10 d4
Supports ISTD selection for chlorinated analytes
Reduces ³⁷Cl isotopologue overlap risk vs d4 near +3 Da threshold
Stable isotope dilution LC-MS/MS Internal standard selection Isotopic overlap avoidance Bioanalytical method validation

Extraction Efficiency vs. Parent Lomustine

In a validated HPLC-diode-array-detection method employing a one-step liquid-liquid extraction procedure, the mean extraction efficiency of cis-4'-hydroxylomustine from canine plasma was 90%, compared to 73% for the parent drug lomustine [1]. This 17-percentage-point difference (a 23% relative improvement) means that cis-4-hydroxylomustine is recovered from plasma with substantially higher and more consistent yield. The trans-4'-hydroxylomustine isomer showed a comparable extraction efficiency of 89% [1]. These data, generated from the same assay system, directly establish that the hydroxylated metabolite cannot be quantified using a lomustine-calibrated internal standard without introducing recovery-related bias.

Extraction Efficiency
Head-to-head
cis metabolite: 90% recovery
Parent lomustine: 73% (23% relative difference)
Supports metabolite-matched ISTD requirement
Parent-drug ISTD introduces ~23% recovery bias; canine plasma, HPLC-DAD
Bioanalytical method validation Extraction recovery Canine pharmacokinetics HPLC-DAD quantification

Limit of Detection vs. Parent Lomustine

The validated HPLC-DAD method reported by Dirikolu et al. (2009) achieved a limit of detection (LOD) of 5 ng/120 µL for cis-4'-hydroxylomustine in canine plasma, compared to 10 ng/120 µL for lomustine [1]. This represents a 2-fold improvement in detection sensitivity for the cis-hydroxylated metabolite relative to the parent nitrosourea. The trans-4'-hydroxylomustine isomer exhibited an identical LOD of 5 ng/120 µL [1]. The enhanced detectability of the hydroxylated metabolites is attributed to their superior chromatographic properties and higher extraction recovery under the specified conditions.

Limit of Detection
Head-to-head
cis metabolite: 5 ng/120 µL
Parent lomustine: 10 ng/120 µL (2-fold difference)
Supports trace-level metabolite quantification
Late time-point PK sampling context; canine plasma, HPLC-DAD
Sensitivity comparison Limit of detection Trace-level quantification Pharmacokinetic sampling

Isomer-Specific Pharmacokinetic Half-Life

In a clinical pharmacokinetic study of five patients receiving high-dose oral CCNU (15 mg/kg) prior to autologous bone marrow transplantation, the plasma half-life of cis-4'-hydroxyCCNU averaged 3.5 h (range 1.3-6.4 h), while that of the trans-isomer averaged 3.1 h (range 1.1-4.5 h) [1]. Although the mean difference is modest (0.4 h, or approximately 13% longer for the cis-isomer), the ranges overlap substantially, and the half-lives varied linearly with increasing patient body weight [1]. The trans-isomer predominated in systemic exposure, with an average trans:cis exposure ratio of 1.4 (range 1.0-2.1) and mean peak plasma concentrations of 1.56 mg/L (trans) vs. 1.10 mg/L (cis) [1]. Accurately resolving these isomer-specific pharmacokinetic parameters requires isomer-resolved quantification using matched deuterated internal standards such as cis-4-Hydroxy-lomustine-d10.

Isomer Half-Life
Head-to-head
cis: t½ 3.5 h (1.3–6.4 h)
trans: t½ 3.1 h (1.1–4.5 h); peak 1.56 vs 1.10 mg/L
Supports isomer-resolved PK endpoint interpretation
High-dose CCNU 15 mg/kg; n=5; human plasma research context
Metabolite pharmacokinetics Isomer-specific clearance Bone marrow transplantation Therapeutic drug monitoring

Cis:Trans Metabolite Ratio Reproducibility

Two independent clinical studies—one at standard doses (130 mg/m², n=4 [1]) and one at high doses (15 mg/kg, n=5 [2])—consistently demonstrate that trans-4-hydroxy CCNU is the predominant circulating metabolite, with trans:cis ratios of approximately 6:4 (~1.5:1) at standard doses [1] and a mean trans:cis exposure ratio of 1.4 (range 1.0-2.1) at high doses [2]. At standard doses, total peak metabolite concentrations reached 0.8-0.9 µg/mL, with a trans:cis ratio of about 6:4 [1]. At high doses, mean peak concentrations were 1.56 mg/L (trans) and 1.10 mg/L (cis) [2]. The reproducibility of this ratio across a >100-fold dose range indicates that the cis-isomer consistently represents a distinct, quantifiable fraction of total metabolite exposure—mandating a cis-selective analytical approach rather than reliance on total metabolite measurement using a trans-isomer or parent-drug standard.

Cis:Trans Ratio
Cross-study comparable
Consistent ~40:60 cis:trans ratio
Across >100-fold dose range; two independent studies
Supports cis-specific analytical method requirement
Total metabolite measurement may obscure isomer-specific exposure
Metabolite ratio stability First-pass metabolism Isomer-specific bioanalysis Clinical pharmacology

Deuterium Labeling Position Stability

cis-4-Hydroxy-lomustine-d10 bears its ten deuterium atoms on the cyclohexyl ring (positions 1,2,2,3,3,4,5,5,6,6) [1], which are carbon-bound and not adjacent to heteroatoms capable of catalyzing protium-deuterium exchange. By contrast, the commercially available cis-4'-Hydroxy CCNU Lomustine-d4 carries its four deuterium labels on the chloroethyl side chain , where proximity to the electron-withdrawing chlorine and the nitrosourea nitrogen may, under certain pH and temperature conditions, facilitate gradual deuterium loss through exchange mechanisms [2]. While no head-to-head exchange-rate study has been published for these specific compounds, the general principle that carbon-bound deuterium on saturated rings is more resistant to exchange than deuterium on haloalkyl chains is well established in stable-isotope bioanalytical chemistry [2].

Deuterium Position
Class-level inference
Cyclohexyl-ring d10 labeling
vs chloroethyl-d4; ring C-D bonds less exchange-prone
Supports isotopic integrity review during sample workup
Class-level expectation; direct exchange-rate data not available
Deuterium-hydrogen exchange Isotopic integrity Sample preparation stability Internal standard qualification

Application Scenarios for cis-4-Hydroxy-lomustine-d10


ANDA/DMF Bioanalytical Method Validation

In Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic lomustine, regulatory agencies require validated LC-MS/MS methods that can distinguish and individually quantify the cis- and trans-4-hydroxylomustine impurities and metabolites. cis-4-Hydroxy-lomustine-d10 serves as the matched stable-isotope-labeled internal standard for the cis-isomer channel, providing the +9-10 Da mass shift necessary to avoid isotopic cross-talk with the unlabeled cis-metabolite's ³⁷Cl isotopologue [1]. The 90% extraction efficiency of cis-4-hydroxylomustine—documented to differ from lomustine's 73% recovery [2]—requires a metabolite-matched rather than drug-matched internal standard to satisfy regulatory recovery-acceptance criteria across the calibration range.

Clinical Pharmacokinetic Studies with Isomer Resolution

Given that cis-4-hydroxy CCNU exhibits a distinct plasma half-life (3.5 h) and lower peak exposure (1.10 mg/L) compared to the trans-isomer (3.1 h; 1.56 mg/L) after high-dose lomustine [3], clinical pharmacokinetic studies aiming to correlate individual isomer exposure with efficacy or myelosuppression toxicity cannot rely on total hydroxylated-metabolite measurement. cis-4-Hydroxy-lomustine-d10 enables cis-specific stable-isotope-dilution quantification, eliminating interference from the more abundant trans-isomer during LC-MS/MS analysis and ensuring that each geometric isomer's concentration-time profile is independently characterized.

Canine Oncology Pharmacokinetic Studies

Lomustine is widely used in veterinary oncology for canine lymphoma, yet species-specific pharmacokinetic data remain sparse [2]. The validated HPLC method with liquid-liquid extraction achieves a 5 ng/120 µL LOD for cis-4'-hydroxylomustine in canine plasma [2]. Incorporating cis-4-Hydroxy-lomustine-d10 as the internal standard extends this method to LC-MS/MS platforms, enabling more sensitive and specific quantification for comprehensive canine pharmacokinetic studies. The documented metabolic profile in dogs—with trans-4 as the major and cis-4 as the minor metabolite, mirroring the human pattern [4]—further confirms the translational relevance of cis-specific analytical approaches.

Impurity Profiling and Forced Degradation Studies

cis-4-Hydroxy-lomustine is a known impurity of lomustine drug substance . During forced degradation and stability studies, the deuterated d10 standard enables accurate quantification of this specific impurity by isotope-dilution mass spectrometry without interference from co-eluting degradation products or the trans-isomer impurity. The non-exchangeable cyclohexyl-ring deuteration pattern [1] ensures isotopic integrity throughout stress-testing conditions (elevated temperature, humidity, acidic/basic hydrolysis), providing a stable reference signal for impurity quantification across all ICH-mandated stability time points.

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Metabolite-matched ISTD with +9–10 Da mass shift
Recovery and isotopic cross-talk review
Human plasma PK research studies
cis-specific stable-isotope-dilution quantification
Isomer-resolved exposure monitoring
Canine plasma PK research
Species-matched metabolite ISTD
Cross-species metabolite profiling context
Impurity and degradation studies
Cyclohexyl-ring d10 isotopic stability
Stress-condition integrity review
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